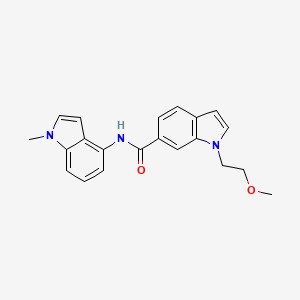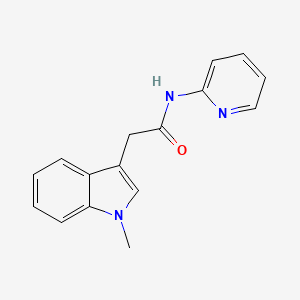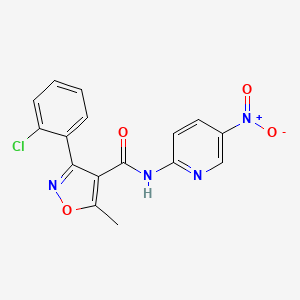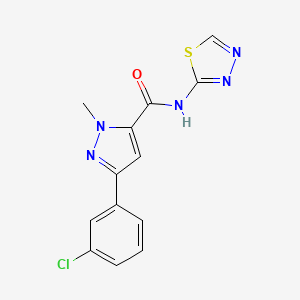![molecular formula C20H23N5O B10979160 1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10979160.png)
1-(4-Phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trazodone , is a psychoactive compound primarily used as an antidepressant and sleep aid. Let’s explore its properties and applications.
Preparation Methods
Trazodone can be synthesized through several routes, but the most common method involves the following steps:
Condensation of 1,2,4-triazole-3-carboxylic acid with 4-phenylpiperazine: This reaction yields the intermediate 1-(4-phenylpiperazin-1-yl)-1H-[1,2,4]triazolo[4,3-a]pyridine.
Alkylation of the intermediate: The intermediate is then alkylated with butanone to form the final compound, Trazodone.
Industrial production typically involves large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Trazodone undergoes various chemical reactions:
Oxidation: It can be oxidized to form its N-oxide derivative.
Reduction: Reduction of the triazole ring leads to the corresponding dihydrotriazole compound.
Substitution: Trazodone can undergo nucleophilic substitution reactions at the piperazine nitrogen or other functional groups.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are employed.
Major Products: The N-oxide and dihydrotriazole derivatives are notable products.
Scientific Research Applications
Trazodone has diverse applications:
Antidepressant: It modulates serotonin receptors, alleviating depression and anxiety.
Sedative-Hypnotic: Trazodone’s sedative effects make it useful for insomnia treatment.
Off-Label Uses: It’s explored for pain management, neuroprotection, and even as an adjunct in cancer therapy.
Mechanism of Action
Trazodone’s antidepressant effect results from its antagonism of serotonin 5-HT2A receptors and inhibition of serotonin reuptake. It also interacts with alpha-adrenergic and histamine receptors. The exact molecular pathways are complex and multifaceted.
Comparison with Similar Compounds
Trazodone stands out due to its dual action as an antidepressant and sleep aid. Similar compounds include mirtazapine, nefazodone, and amitriptyline, but none combine these effects as effectively.
: Chemical synthesis of Trazodone : Trazodone reactions and products : Trazodone’s mechanism of action
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C20H23N5O/c26-20(11-6-10-19-22-21-18-9-4-5-12-25(18)19)24-15-13-23(14-16-24)17-7-2-1-3-8-17/h1-5,7-9,12H,6,10-11,13-16H2 |
InChI Key |
SEDLSKCOXOCFML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10979077.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10979085.png)
![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)
![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)
![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)


![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one](/img/structure/B10979134.png)

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10979145.png)


